1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a synthetic organic compound. It features a piperidine ring substituted with a carboxamide group, a methoxypyridazine moiety, and a trifluoromethylphenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Carboxamide Group: This can be achieved by reacting the piperidine derivative with a carboxylic acid or its derivatives under amide bond-forming conditions.
Attachment of the Methoxypyridazine Moiety: This step might involve nucleophilic substitution or coupling reactions.
Incorporation of the Trifluoromethylphenyl Group: This can be done using Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a pyridazine carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamide derivatives.
Methoxypyridazine derivatives: Compounds with similar pyridazine moieties.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C18H19F3N4O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19F3N4O2/c1-27-16-6-5-15(23-24-16)25-9-7-12(8-10-25)17(26)22-14-4-2-3-13(11-14)18(19,20)21/h2-6,11-12H,7-10H2,1H3,(H,22,26) |
InChI Key |
OHLCQYVATUVYGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.